4-((3,4-Dihydroxybenzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((E)-{[3-(3-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-1,2-benzenediol is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a C=N double bond, which is formed by the condensation of an aldehyde or ketone with a primary amine
Preparation Methods
The synthesis of 4-((E)-{[3-(3-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-1,2-benzenediol typically involves the condensation of 3-(3-methylphenyl)-5-sulfanyl-4H-1,2,4-triazole-4-amine with 1,2-benzenedialdehyde under reflux conditions. The reaction is usually carried out in an ethanol solvent, and the mixture is agitated for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles such as halides or alkoxides.
Condensation: It can participate in further condensation reactions with other aldehydes or ketones to form more complex Schiff bases or imines
Scientific Research Applications
4-((E)-{[3-(3-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-1,2-benzenediol has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes, which can be studied for their catalytic properties.
Biology: The compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial and fungal strains.
Medicine: Research has indicated its potential as an anticancer agent, with studies showing its ability to induce apoptosis in cancer cells.
Industry: It is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties
Mechanism of Action
The mechanism of action of 4-((E)-{[3-(3-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-1,2-benzenediol involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, inhibiting their activity and leading to various physiological effects. For example, its anticancer activity is attributed to its ability to inhibit the NF-kappa-B pathway, which plays a crucial role in cell proliferation and survival .
Comparison with Similar Compounds
Similar compounds to 4-((E)-{[3-(3-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-1,2-benzenediol include:
(E)-2-(((2-bromo-3-methylphenyl)imino)methyl)-4-methoxyphenol: This compound also contains a Schiff base structure and has similar applications in coordination chemistry and biological research.
2-Methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol: Another Schiff base compound with potential antimicrobial and anticancer properties.
(E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate: This compound is used in the synthesis of hybrid materials and has shown cytotoxic activity against cancer cells.
The uniqueness of 4-((E)-{[3-(3-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-1,2-benzenediol lies in its specific structural features, such as the presence of the sulfanyl group and the triazole ring, which confer distinct chemical and biological properties.
Properties
CAS No. |
478256-29-0 |
---|---|
Molecular Formula |
C16H14N4O2S |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
4-[(E)-(3,4-dihydroxyphenyl)methylideneamino]-3-(3-methylphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H14N4O2S/c1-10-3-2-4-12(7-10)15-18-19-16(23)20(15)17-9-11-5-6-13(21)14(22)8-11/h2-9,21-22H,1H3,(H,19,23)/b17-9+ |
InChI Key |
QSHQLBBKYXXYIV-RQZCQDPDSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)C2=NNC(=S)N2/N=C/C3=CC(=C(C=C3)O)O |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NNC(=S)N2N=CC3=CC(=C(C=C3)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.